![molecular formula C15H23N3O B12541953 Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone CAS No. 143211-67-0](/img/structure/B12541953.png)
Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone is a complex organic compound that features a cyclohexyl group, an imidazole ring, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the piperidine ring, and finally the attachment of the cyclohexyl group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and pH is common to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity, while the piperidine ring can interact with receptor sites, modulating biological responses. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexyl[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone
- Cyclohexyl[4-(1H-imidazol-4-yl)piperidin-1-yl]methanone
- Cyclohexyl[4-(1H-imidazol-1-yl)piperidin-1-yl]methanone
Uniqueness
Cyclohexyl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone is unique due to the specific positioning of the imidazole ring, which can significantly influence its chemical reactivity and biological activity. The combination of the cyclohexyl, imidazole, and piperidine rings provides a versatile scaffold for the development of new compounds with diverse applications.
Propriétés
Numéro CAS |
143211-67-0 |
|---|---|
Formule moléculaire |
C15H23N3O |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
cyclohexyl-[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C15H23N3O/c19-15(13-4-2-1-3-5-13)18-8-6-12(7-9-18)14-10-16-11-17-14/h10-13H,1-9H2,(H,16,17) |
Clé InChI |
VTQLVBKXOGXBDS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)N2CCC(CC2)C3=CN=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


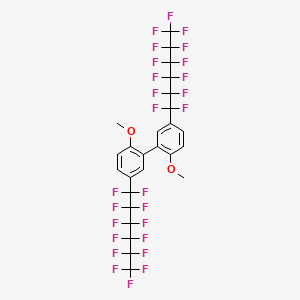
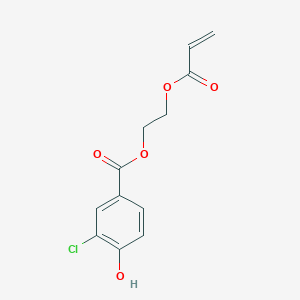
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
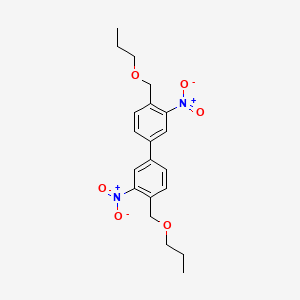

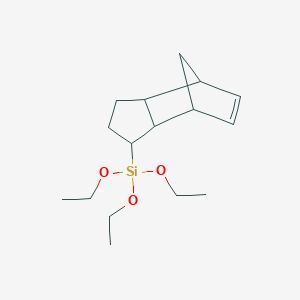

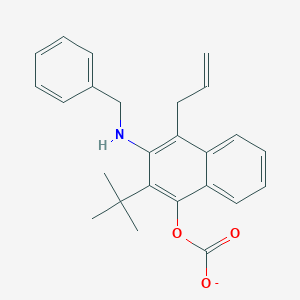


![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepin-10-amine](/img/structure/B12541952.png)
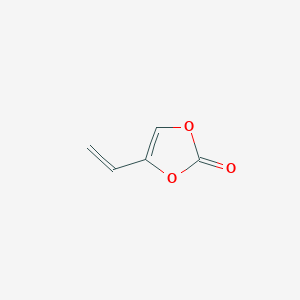
-lambda~5~-phosphane](/img/structure/B12541958.png)
![Benzoic acid, 2-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12541960.png)
